Target Engagement: nNav1.5 Inhibition vs. General Nav Blockers
VGSC blocker-1 is characterized for inhibition of the neonatal isoform Nav1.5 (nNav1.5), whereas clinical-stage sodium channel blockers target distinct isoforms such as Nav1.8 [1]. The compound reduces INa peak current by 34.9% at 1 µM in MDA-MB-231 cells . Comparator data for Nav1.8-selective LTGO-33 show no activity against Nav1.5 (IC50 >30 µM) [2].
| Evidence Dimension | Target isoform specificity |
|---|---|
| Target Compound Data | nNav1.5 inhibition: 34.9% INa reduction at 1 µM |
| Comparator Or Baseline | LTGO-33 (Nav1.8 inhibitor): IC50 >30 µM against Nav1.5 |
| Quantified Difference | >30-fold selectivity difference (qualitative) |
| Conditions | MDA-MB-231 human breast cancer cells (VGSC blocker-1); recombinant Nav1.5 channels (LTGO-33) |
Why This Matters
This isoform specificity ensures that observed anti-metastatic effects are attributable to nNav1.5 blockade rather than off-target modulation of pain-relevant channels.
- [1] Banh, C., et al. Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review. CNS Drugs 40(2): 165-180, 2026. DOI: 10.1007/s40263-025-01244-x. View Source
- [2] Gilchrist, J.M., et al. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. Molecular Pharmacology 105(3): 233-249, 2024. DOI: 10.1124/molpharm.123.000789. View Source
